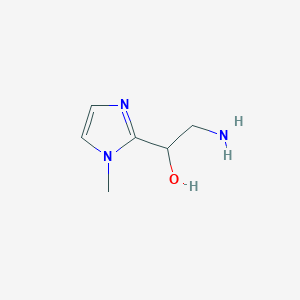
2-アミノ-1-(1-メチル-1H-イミダゾール-2-イル)エタノール
概要
説明
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is an organic compound with the molecular formula C6H11N3O It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
科学的研究の応用
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Cellular Effects
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and may also interact with DNA or RNA, affecting gene expression. These interactions are mediated by specific binding sites on the biomolecules, and the compound’s structure allows it to fit into these sites, leading to changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biological activities, or its effects may diminish over time due to changes in its concentration or interactions with other molecules .
Dosage Effects in Animal Models
The effects of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as inhibiting essential enzymes or disrupting cellular processes .
Metabolic Pathways
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have different biological activities .
Transport and Distribution
The transport and distribution of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol within cells and tissues are mediated by transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues, affecting its activity and function .
Subcellular Localization
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. For example, it may be localized to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can influence metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol typically involves the reaction of 1-methylimidazole with an appropriate amino alcohol. One common method involves the alkylation of 1-methylimidazole with an epoxide, such as ethylene oxide, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include imidazole derivatives with ketone or aldehyde functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the amino group.
1-(2-Hydroxyethyl)imidazole: Similar structure but with a different substitution pattern on the imidazole ring.
1-Methylimidazole: Lacks the amino and hydroxyl groups.
Uniqueness
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
IUPAC Name |
2-amino-1-(1-methylimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOFBNLXIBLIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599097 | |
| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-98-6 | |
| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)


![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)





